1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
Overview
Description
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a synthetic organic compound that features a benzofuran ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling of the Two Rings: The final step involves coupling the benzofuran and triazole rings through a suitable linker, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: It may be explored for its potential use in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone
- 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-butanone
Uniqueness
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of both benzofuran and triazole rings can result in unique interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(6-15-8-13-7-14-15)9-1-2-12-10(5-9)3-4-17-12/h1-2,5,7-8H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWOQGPBBHXMPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CN3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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